3-Chloro Proglumetacin

Impurity profiling Mass spectrometry Structural elucidation

3-Chloro Proglumetacin (m-Chloro Proglumetacin; molecular formula C₄₆H₅₇Cl₂N₅O₈; molecular weight 878.88) is a dichlorinated structural analog of the indoleacetic acid-class NSAID prodrug Proglumetacin. It is formally designated as a process impurity arising during the synthesis of Proglumetacin (P755940) and is supplied as an analytical reference standard by specialized chemical vendors including Toronto Research Chemicals (TRC) under catalog number C378495.

Molecular Formula C₄₆H₅₇Cl₂N₅O₈
Molecular Weight 878.88
Cat. No. B1152746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro Proglumetacin
Synonyms3-(4-(2-(2-(1-(3,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)ethyl)piperazin-1-yl)propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate;  m-Chloro Proglumetacin
Molecular FormulaC₄₆H₅₇Cl₂N₅O₈
Molecular Weight878.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro Proglumetacin for Analytical Reference & Impurity Profiling: Compound Baseline


3-Chloro Proglumetacin (m-Chloro Proglumetacin; molecular formula C₄₆H₅₇Cl₂N₅O₈; molecular weight 878.88) is a dichlorinated structural analog of the indoleacetic acid-class NSAID prodrug Proglumetacin. It is formally designated as a process impurity arising during the synthesis of Proglumetacin (P755940) and is supplied as an analytical reference standard by specialized chemical vendors including Toronto Research Chemicals (TRC) under catalog number C378495 . Unlike the parent drug Proglumetacin—which is a mutual prodrug that releases indomethacin (COX inhibitor) and proglumide (gastric antisecretory agent) in a 1:1 molar ratio following oral administration —3-Chloro Proglumetacin bears a 3,4-dichlorobenzoyl substituent on the indole nitrogen in place of the 4-chlorobenzoyl group characteristic of the parent compound.

Why Generic In-Class Substitution Fails for 3-Chloro Proglumetacin


Simple substitution of 3-Chloro Proglumetacin by the parent drug Proglumetacin or its ortho-isomer (2-Chloro Proglumetacin) is analytically invalid because the three compounds are chromatographically distinct chemical entities with different molecular masses (Δ 34.43 Da between the monochloro parent and either dichloro isomer), different chlorine substitution patterns on the benzoyl ring (3,4-dichloro vs. 4-chloro vs. 2,4-dichloro), and—critically—no evidence exists that the chloro-substituted impurity shares the parent drug's dual-prodrug metabolic pathway to indomethacin and proglumide . The European Pharmacopoeia (EP) and ICH Q3A/Q3B impurity guidelines require reference standards specific to each identified process impurity for validated analytical methods . Therefore, cross-substitution between these analogs in method development, system suitability testing, or quality control (QC) workflows directly compromises regulatory data integrity.

Quantitative Differentiation Evidence: 3-Chloro Proglumetacin vs. Closest Analogs & Alternatives


Molecular Identity and Mass Differentiation: 3-Chloro Proglumetacin vs. Proglumetacin (Parent Drug)

3-Chloro Proglumetacin differs from the parent drug Proglumetacin by the substitution of an additional chlorine atom at the meta position of the benzoyl ring—yielding a 3,4-dichlorobenzoyl moiety versus the 4-chlorobenzoyl group in Proglumetacin . This structural modification produces a molecular mass shift of +34.43 Da (monoisotopic mass shift corresponding to the replacement of H by Cl at one position), which is directly observable by high-resolution mass spectrometry (HRMS) and serves as a definitive identifier in impurity profiling workflows .

Impurity profiling Mass spectrometry Structural elucidation Benzoylindole NSAID

Positional Isomer Differentiation: m-Chloro (3-Chloro) vs. o-Chloro (2-Chloro) Proglumetacin

3-Chloro Proglumetacin (m-Chloro, bearing a 3,4-dichlorobenzoyl substituent) and 2-Chloro Proglumetacin (o-Chloro, bearing a 2,4-dichlorobenzoyl substituent) are regioisomeric process impurities with identical molecular formula (C₄₆H₅₇Cl₂N₅O₈) and identical nominal mass (878.88 Da) . Because they are isobaric, they cannot be distinguished by low-resolution MS alone. Their chromatographic retention behavior and fragmentation patterns (MS/MS) are dependent on the position of the second chlorine substituent, making independent reference standards of each isomer mandatory for validated HPLC method development .

Positional isomerism Chromatographic resolution Reference standard Regioisomer identification

Predicted LogP Shift from Additional Chlorine Substitution: Lipophilicity Impact on Chromatographic Retention

The replacement of the 4-chlorobenzoyl group (Proglumetacin) with the 3,4-dichlorobenzoyl group (3-Chloro Proglumetacin) introduces an additional hydrophobic chlorine atom, which is predicted to increase the compound's logP by approximately +0.5 to +0.8 log units based on the Hansch π constant for aromatic chlorine substitution (π = +0.71) . The parent drug Proglumetacin has a reported calculated logP of 5.94–6.43 ; the dichloro analog is therefore expected to exhibit a logP in the range of approximately 6.5–7.1, which would result in measurably longer retention on reversed-phase HPLC columns under identical mobile-phase conditions.

Lipophilicity LogP prediction Reverse-phase HPLC Structure-retention relationship

Expected Metabolic Fate Divergence via 3-Chloroindomethacin: Implications for Genotoxic Impurity Risk Assessment

Proglumetacin is a dual-prodrug cleaved in vivo to indomethacin (COX-1/COX-2 inhibitor; IC₅₀ COX-1 ≈ 0.1 μg/mL, IC₅₀ COX-2 ≈ 5 μg/mL in cell-free assays ) and proglumide . By structural analogy, 3-Chloro Proglumetacin is expected to undergo hydrolytic cleavage to yield 3-Chloroindomethacin (Indomethacin EP Impurity G; CAS 402849-26-7), which has a reported COX IC₅₀ of 0.1 μM with demonstrated selectivity over lipoxygenases (IC₅₀ = 100 μM for 5-, 12-, and 15-LO) . Critically, 3-Chloroindomethacin contains a dichloroaromatic moiety that constitutes a potential structural alert for genotoxicity under ICH M7 guidelines , whereas the parent drug Proglumetacin does not contain this alert.

Prodrug metabolism Genotoxic impurity Structural alert Indomethacin EP Impurity G

Gastrointestinal Safety Advantage of Parent Proglumetacin Over Indomethacin: Context for Evaluating the 3-Chloro Derivative

The therapeutic rationale for Proglumetacin as a prodrug is its markedly reduced gastric mucosal toxicity compared to its active metabolite indomethacin (IND). In a head-to-head rat study, the ulcerogenic potency of Proglumetacin maleate (PGM) on the gastric mucosa was approximately 1/7 that of IND (fasting rats) and 1/10 that of IND (fed rats) at 4 hours after single oral dosing on an equimolar basis . After repeated 7-day dosing, PGM's gastric ulcerogenicity remained approximately 1/3 that of IND . This favorable safety ratio is attributed to the co-release of proglumide (a gastric antisecretory agent) and the absence of direct mucosal contact by the active NSAID . Whether 3-Chloro Proglumetacin retains this prodrug advantage is unknown, as its metabolic cleavage to 3-Chloroindomethacin would bypass the proglumide-mediated gastroprotective mechanism unless the intact prodrug survives first-pass metabolism.

Gastric ulcerogenicity NSAID safety ratio Prodrug advantage Indomethacin comparison

Optimal Procurement & Application Scenarios for 3-Chloro Proglumetacin


Pharmaceutical Impurity Profiling: HPLC/LC-MS Method Development and Validation for Proglumetacin Drug Substance

3-Chloro Proglumetacin serves as an essential reference standard for the development and validation of stability-indicating HPLC or UPLC methods for Proglumetacin drug substance. Because 3-Chloro Proglumetacin differs from the parent drug by +34 Da (one additional chlorine) and from its isobaric regioisomer 2-Chloro Proglumetacin only by the position of chlorine substitution on the benzoyl ring , authentic reference material is required to establish relative retention times (RRTs), resolution factors, and system suitability criteria. This is mandated under ICH Q3A guidelines, which require identification, reporting, and qualification of each specified impurity present above the identification threshold .

Forced Degradation and Metabolite Identification Studies to Support ICH M7 Genotoxic Impurity Risk Assessment

3-Chloro Proglumetacin is structurally predicted to undergo esterase-mediated cleavage to yield 3-Chloroindomethacin (Indomethacin EP Impurity G), which contains a dichloroaryl moiety constituting a potential structural alert for DNA reactivity under ICH M7 . Pharmaceutical development laboratories should procure this reference standard to conduct forced degradation studies (hydrolysis, oxidative stress, photolysis) that generate the predicted metabolite, enabling confirmatory LC-MS/MS identification. Quantifying the metabolic conversion efficiency is critical for determining whether 3-Chloro Proglumetacin qualifies as a potentially genotoxic impurity requiring a dedicated limit in the drug substance specification .

Process Chemistry Optimization: Tracking Chlorination Side-Reactions During Proglumetacin Synthesis

The formation of 3-Chloro Proglumetacin as a process impurity likely originates from over-chlorination or use of dichlorinated indomethacin starting material during the condensation reaction with the proglumide ester side-chain . Process chemistry teams can use the authentic reference standard to quantify this impurity at each synthetic step by HPLC, enabling root-cause identification and process parameter optimization (e.g., stoichiometric control of chlorinating agent, temperature, reaction time) to minimize impurity carry-through to the final API. The benchmark purity specification for reference standards of this compound is ≥95% (HPLC) .

Pharmacopeial Compliance: Supporting Monograph Development or ANDA Filing for Proglumetacin Generic Products

For generic pharmaceutical manufacturers pursuing ANDA submissions for Proglumetacin maleate products, 3-Chloro Proglumetacin is a probable specified impurity that must be included in the impurity profile section of the application. Regulatory agencies require comprehensive characterization data for all impurities present at or above the identification threshold . Procurement of the authentic TRC-certified reference standard (Catalog No. C378495) provides a traceable certificate of analysis supporting structural identity (HRMS, NMR), chromatographic purity (HPLC), and quantification for method validation in accordance with cGMP expectations .

Quote Request

Request a Quote for 3-Chloro Proglumetacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.